N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing signaling pathways and cellular processes . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
Molecular Formula |
C24H26N4O3 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2-[3-(1H-indol-3-yl)propanoylamino]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c29-22(11-10-17-15-27-21-9-5-4-8-20(17)21)25-12-13-26-24(31)18-14-23(30)28(16-18)19-6-2-1-3-7-19/h1-9,15,18,27H,10-14,16H2,(H,25,29)(H,26,31) |
InChI Key |
DRZSGHXJQOWMJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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